
trans-Bromobis(dimethylphenylphosphine)methyl platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Análisis De Reacciones Químicas
Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom or the dimethylphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in solvents like or at room temperature or under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .
Aplicaciones Científicas De Investigación
trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including and .
Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.
Material Science: .
Mecanismo De Acción
The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .
Comparación Con Compuestos Similares
- trans-Dibromobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
- trans-Dichlorobis(triphenylphosphine)platinum(II)
Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .
Propiedades
Fórmula molecular |
C17H25BrP2Pt |
|---|---|
Peso molecular |
566.3 g/mol |
Nombre IUPAC |
bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1 |
Clave InChI |
AFLFTFKLZCHXLA-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




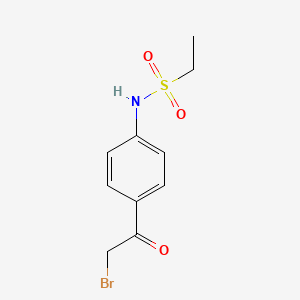
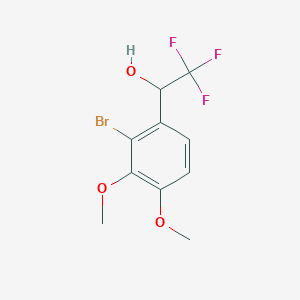
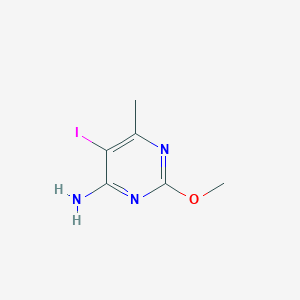

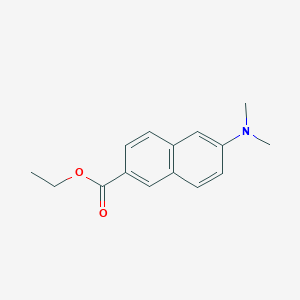
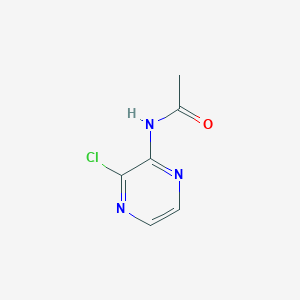
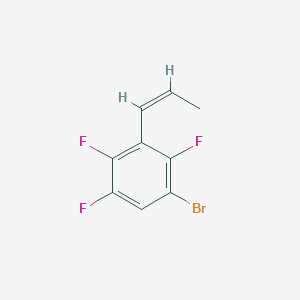
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)




